The synthesis of cis-3'-Hydroxy Cotinine can be achieved through various methods. One prominent method involves the deprotonation of (S)-cotinine using lithium diisopropylamide, followed by oxidation with a transition metal peroxide, specifically oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide). This process yields a mixture of trans- and cis-3'-hydroxycotinine, with further purification steps required to isolate the desired isomer. The synthesis parameters include:
The synthetic pathway emphasizes the importance of stereochemistry in pharmacological activity and metabolic pathways.
Cis-3'-Hydroxy Cotinine has a molecular formula of and a molecular weight of approximately 192.21 g/mol. The structure features a hydroxyl group attached to the 3' position of the cotinine backbone, influencing its solubility and interaction with biological systems. The InChI key for cis-3'-Hydroxy Cotinine is XOKCJXZZNAUIQN-IUCAKERBSA-N, indicating its specific stereochemical configuration.
The structural analysis reveals that the spatial arrangement of atoms plays a critical role in determining the compound's biological activity and pharmacokinetics.
Cis-3'-Hydroxy Cotinine participates in several chemical reactions typical of secondary alcohols. Key reactions include:
These reactions are essential in understanding its metabolic pathways and potential interactions within biological systems.
The mechanism of action for cis-3'-Hydroxy Cotinine involves its role as a metabolite in the nicotine metabolic pathway. Upon nicotine consumption, cotinine is produced, which is then further metabolized into hydroxycotinines, including both trans and cis forms.
Understanding these mechanisms provides insight into how tobacco exposure affects human health and contributes to addiction.
Cis-3'-Hydroxy Cotinine exhibits several notable physical and chemical properties:
These properties are crucial for analytical applications and formulations involving the compound.
Cis-3'-Hydroxy Cotinine has several scientific applications, particularly in toxicology and pharmacology:
The compound's relevance extends beyond mere metabolic byproduct status; it plays a significant role in understanding nicotine's broader impacts on health.
Nicotine (S-3-(1-methyl-2-pyrrolidinyl)pyridine) undergoes extensive hepatic biotransformation, generating over 20 metabolites. The primary metabolic routes include:
Cotinine serves as a metabolic hub, undergoing further oxidation to form trans-3'-hydroxycotinine (the dominant urinary metabolite) and cis-3'-hydroxycotinine (a stereoisomeric minor metabolite). Additional pathways include N-oxidation and oxidative N-demethylation [2] [6]. Approximately 70-80% of absorbed nicotine is metabolized to cotinine, with subsequent conversion to hydroxycotinines accounting for 40-60% of total elimination [2] [7].
Table 1: Major Nicotine Metabolites and Their Characteristics
Metabolite | Primary Metabolic Pathway | Relative Abundance in Urine | Biological Significance |
---|---|---|---|
Cotinine | Cytochrome P450 2A6 oxidation | 10-15% of absorbed nicotine | Gold-standard biomarker for tobacco exposure |
trans-3'-Hydroxycotinine | Cytochrome P450 2A6 oxidation | Up to 40% of absorbed nicotine | Sensitive biomarker; NMR component |
cis-3'-Hydroxycotinine | Cytochrome P450 2A6 oxidation | Trace amounts | Stereochemical variant; limited biomarker utility |
Nicotine N-glucuronide | UGT 2B10 conjugation | Up to 9% of absorbed nicotine | Major phase II metabolite |
Cotinine N-glucuronide | UGT 2B10 conjugation | Variable (race-dependent) | Phase II metabolite |
Cytochrome P450 2A6 is the principal catalyst for nicotine's initial 5'-oxidation, converting it to the Δ1',5'-iminium ion. This intermediate is then oxidized to cotinine by aldehyde oxidase. Cytochrome P450 2A6 further metabolizes ~90% of cotinine to trans-3'-hydroxycotinine, with minor production of the cis isomer [2] [10]. Key characteristics of Cytochrome P450 2A6 include:
Table 2: Impact of Cytochrome P450 2A6 Genetics on Nicotine Metabolism Biomarkers
CYP2A6 Phenotype | Nicotine Half-life | Nicotine Metabolite Ratio (NMR) | Cotinine Levels | Clinical Implications |
---|---|---|---|---|
Normal Metabolizer | 1.5-2.5 hours | High (0.4-0.8) | Lower | Faster clearance; better varenicline response |
Intermediate Metabolizer | 2.5-4 hours | Intermediate (0.2-0.4) | Moderate | Variable cessation outcomes |
Slow Metabolizer | >4 hours | Low (<0.2) | Higher | Reduced lung cancer risk at same smoking intensity |
3'-hydroxycotinine exists as stereoisomers differing in hydroxyl group orientation at the pyrrolidine 3'-position:
Despite its trace abundance, cis-3'-hydroxycotinine holds scientific value:
Table 3: Comparative Analysis of Hydroxycotinine Isomers as Biomarkers
Characteristic | trans-3'-Hydroxycotinine | cis-3'-Hydroxycotinine |
---|---|---|
Urinary Concentration | 100-5000 ng/mL (smokers) | <100 ng/mL (smokers) |
Half-life | 4-8 hours | Not established |
Biomarker Utility | High (primary metabolite) | Low (trace metabolite) |
Sensitivity for ETS | Detects low-level exposure | Rarely detectable in ETS |
CYP2A6 Selectivity | High (Vmax = 12 pmol/min/pmol CYP) | Low (minor product) |
Receptor Binding | Weak (Ki > 10 μM at α4β2 nAChR) | Weak (Ki = 1.2 μM at α4β2 nAChR) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3